5-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) is a research chemical widely used in organic synthesis and other chemical processes. It has a molecular formula of C15H18N4·2(HCl) and a molecular weight of 254.33 + 2(36.46). This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) typically involves the reaction of phenylpyrimidine with piperidine under controlled conditions. The process may include the use of catalysts such as trifluoroacetic acid to facilitate the reaction . The reaction conditions often require precise temperature control and the use of protective atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate
- N-Phenyl-4-piperidinamine
- 2-benzyl benzimidazole derivatives
Uniqueness
5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) is unique due to its specific structural features and the presence of both phenyl and piperidine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H20Cl2N4 |
---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
5-phenyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H18N4.2ClH/c1-2-4-12(5-3-1)13-10-17-15(18-11-13)19-14-6-8-16-9-7-14;;/h1-5,10-11,14,16H,6-9H2,(H,17,18,19);2*1H |
InChI Key |
MBLXKOAYAWQTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=N2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.